molecular formula C10H10FNO3 B14203748 5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one CAS No. 872998-59-9

5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one

Katalognummer: B14203748
CAS-Nummer: 872998-59-9
Molekulargewicht: 211.19 g/mol
InChI-Schlüssel: GDYHFOKVSRABRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the class of oxazinones This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenyl group attached to an oxazinanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1,3-oxazinane-2,4-dione with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the fluorine atom in 5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one enhances its chemical stability and reactivity compared to its non-fluorinated counterparts. This unique feature makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

872998-59-9

Molekularformel

C10H10FNO3

Molekulargewicht

211.19 g/mol

IUPAC-Name

5-fluoro-4-hydroxy-5-phenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C10H10FNO3/c11-10(7-4-2-1-3-5-7)6-15-9(14)12-8(10)13/h1-5,8,13H,6H2,(H,12,14)

InChI-Schlüssel

GDYHFOKVSRABRH-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(NC(=O)O1)O)(C2=CC=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.